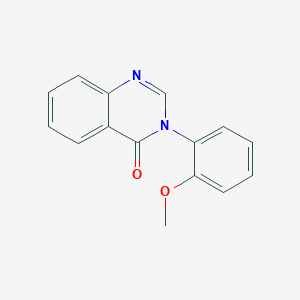

3-(2-methoxyphenyl)quinazolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O2 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)quinazolin-4-one |

InChI |

InChI=1S/C15H12N2O2/c1-19-14-9-5-4-8-13(14)17-10-16-12-7-3-2-6-11(12)15(17)18/h2-10H,1H3 |

InChI Key |

WZNBMDMHSBQFSA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2C=NC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Methoxyphenyl Quinazolin 4 3h One and Its Derivatives

Classical Synthetic Routes to Quinazolin-4(3H)-ones

Traditional methods for constructing the quinazolin-4(3H)-one core remain fundamental in organic synthesis. These routes typically involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) ring, starting from ortho-substituted aniline (B41778) derivatives. nih.gov

One of the most common and enduring methods for quinazolin-4(3H)-one synthesis is the condensation of anthranilic acid or its derivatives with a source of carbon and nitrogen.

The Niementowski quinazoline (B50416) synthesis is a prime example, involving the reaction of anthranilic acid with amides, such as formamide, at high temperatures. tandfonline.comresearchgate.netepstem.net This one-step process provides a direct route to the quinazolinone ring system. Variations of this approach include the reaction of anthranilic acid with formic acid and various amines. tandfonline.com

Another classical approach involves the reaction of anthranilic acid with isothiocyanates, which leads to the formation of 2-mercaptoquinazolin-4(3H)-one derivatives. mdpi.com These intermediates can then be further modified. Similarly, reacting anthranilic acid derivatives with chloro-acyl chlorides can yield N-acyl-anthranilic acids, which are key precursors for cyclization. nih.gov

A general scheme for this condensation is as follows: an anthranilic acid derivative reacts with a suitable reagent (e.g., formamide, isocyanate, acyl chloride) to form an intermediate that subsequently cyclizes to the quinazolinone core. For instance, the reaction of anthranilic acid with an appropriate isocyanate would yield a urea (B33335) derivative, which upon heating, cyclizes to the corresponding 3-substituted quinazolin-4(3H)-one.

A widely used two-step method involves the initial acylation of anthranilic acid to form an N-acylanthranilic acid (2-acylaminobenzoic acid). This intermediate is then cyclized to the final quinazolinone product. A common strategy involves dehydrative cyclization of the N-acylanthranilic acid, often using reagents like acetic anhydride (B1165640), to form a 2-substituted benzoxazin-4-one intermediate. tandfonline.comnih.govnih.gov This benzoxazinone (B8607429) is then treated with an amine (in the case of synthesizing 3-(2-methoxyphenyl)quinazolin-4(3H)-one, this would be 2-methoxyaniline) which opens the oxazinone ring and subsequently cyclizes to form the desired N-substituted quinazolin-4(3H)-one. tandfonline.com This method is highly versatile, allowing for the introduction of various substituents at both the 2- and 3-positions of the quinazolinone ring.

Targeted Synthesis of this compound

While classical methods provide the foundation, specific protocols have been developed and optimized for the synthesis of N-aryl substituted quinazolinones like this compound.

A direct and efficient protocol for synthesizing a range of 3-substituted quinazolin-4(3H)-ones, including the target compound, has been reported. This method involves the reaction of 2-amino-N-(2-methoxyphenyl)benzamide with dimethyl sulfoxide (B87167) (DMSO) as a one-carbon source and hydrogen peroxide (H₂O₂) as an oxidant. This approach furnished This compound in a 67% isolated yield. acs.org

The yield and efficiency of quinazolinone synthesis are highly dependent on reaction parameters such as the choice of solvent, catalyst, temperature, and reaction time. Research has focused on optimizing these conditions to improve outcomes. For instance, in the synthesis of certain tricyclic quinazolinone derivatives, conducting the final condensation step in dimethylformamide (DMF) was found to produce significantly higher yields compared to ethanol. nih.gov In other systems, a combination of acetonitrile (B52724) and water proved to be the optimal solvent system. researchgate.net

The selection of an appropriate catalyst is also crucial. An electrochemical synthesis of quinazolinones was optimized by screening various metal salts, with Manganese(II) sulfate (B86663) (MnSO₄·H₂O) proving to be the most effective mediator. researchgate.net The use of additives like p-toluenesulfonic acid has been shown to catalyze the cyclization of 2-aminobenzamides with aldehydes under mild conditions. organic-chemistry.org

Table 1: Selected Optimization Parameters for Quinazolin-4(3H)-one Synthesis

| Parameter | Condition/Reagent | Observation/Outcome | Reference |

|---|---|---|---|

| Solvent | DMF vs. Ethanol | Reactions in DMF produced higher yields (e.g., 68% vs. 37%). | nih.gov |

| Solvent System | CH₃CN/H₂O (v/v = 48:2) | Increased yield to 91% in an electrochemical synthesis. | researchgate.net |

| Catalyst | MnSO₄·H₂O | Identified as the most efficient metal catalyst in an electrochemical approach. | researchgate.net |

| Heating Method | Microwave vs. Conventional | Significant reduction in reaction time and improved yields. | epstem.net |

| Oxidant | H₂O₂ | Used as a green oxidant with DMSO as a C1 source for direct synthesis from 2-aminobenzamides. | acs.org |

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolinones to reduce environmental impact, minimize waste, and improve efficiency. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool, significantly accelerating the synthesis of quinazolin-4(3H)-ones. researchgate.net Reactions that take several hours under conventional heating can often be completed in minutes with microwave assistance, frequently leading to higher yields and cleaner reaction profiles. epstem.net For example, the one-pot reaction of anthranilic acid, amines, and an orthoester is efficiently performed in a microwave reactor. tandfonline.com Iron-catalyzed cyclization in water has also been successfully achieved using microwave heating. sci-hub.cat

Ultrasound-Promoted Synthesis: Sonochemistry provides another energy-efficient alternative. Ultrasound irradiation has been used to promote Bischler-type cyclizations and Niementowski-like reactions to produce quinazolines. nih.govarkat-usa.org This method offers mild reaction conditions and, in some cases, provides better yields than microwave-assisted processes. nih.govarkat-usa.org

Metal-Free and Alternative Solvent Approaches: To avoid potentially toxic and expensive metal catalysts, several metal-free synthetic routes have been developed. organic-chemistry.org An oxidant-free synthesis of phenolic quinazolin-4(3H)-ones was achieved by reacting 2-aminobenzamides, sulfonyl azides, and terminal alkynes. nih.gov Another approach utilizes the combination of an oxidant like tert-butyl hydroperoxide (TBHP) and a base such as K₃PO₄ to achieve cyclization at room temperature. organic-chemistry.org Furthermore, sustainable solvents are being employed. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been used as effective media for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.com Water has also been used as a green solvent for iron-catalyzed cyclizations. sci-hub.cat

Derivatization Strategies of the this compound Scaffold

The this compound core structure presents several sites for chemical modification to generate a library of related compounds. Derivatization can be targeted at the C-2 position, the quinazoline benzene ring (positions 5, 6, 7, and 8), or the N-bound phenyl ring.

A common strategy involves introducing substituents at the 2-position of the quinazolinone ring. If the synthesis starts from a 2-mercapto- or 2-thioxo-quinazolinone intermediate, the sulfur atom can be alkylated and subsequently displaced by various nucleophiles. mdpi.com Alternatively, starting with 2-methyl-3-(2-methoxyphenyl)quinazolin-4(3H)-one, the methyl group can be functionalized.

Another powerful strategy involves starting with a precursor that allows for late-stage derivatization. For example, synthesizing 2-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one (a positional isomer of the target's substituent) allows for the condensation of the hydrazino group with various ketones to create a series of derivatives with modified 2-position side chains. nih.gov This highlights a viable pathway for modifying the 2-position of the target scaffold.

Furthermore, palladium-catalyzed cross-coupling reactions, such as direct arylation, can be used to introduce aryl groups at the 2-position of a pre-formed quinazolinone ring under microwave-assisted, copper-co-catalyzed conditions. organic-chemistry.org Functional groups on the aromatic rings can also be modified. For instance, a nitro group can be introduced and subsequently reduced to an amino group, which can then be converted into a wide array of other functionalities via diazotization or acylation reactions. nih.gov The methoxy (B1213986) group on the N-phenyl ring could potentially be demethylated to a phenol, which could then be used as a handle for further derivatization.

Modifications at the Quinazolinone Ring System (e.g., C-2, C-6, C-8)

Modifications to the quinazolinone ring are a primary strategy for creating a diverse library of derivatives. These changes can be introduced at several positions, most notably C-2, C-6, and C-8, to influence the molecule's properties.

C-2 Position: The C-2 position is a common site for substitution. One approach involves the reaction of 2-thioxo-3-phenyl-quinazolin-4(3H)-one with ethyl chloroacetate, followed by hydrazinolysis to create a hydrazide intermediate. sapub.org This intermediate can then react with various electrophiles to yield a range of 2-substituted quinazolinones. sapub.org Another method utilizes the reaction of isatoic anhydride with amidoxime (B1450833) derivatives, catalyzed by iron(III) chloride, to produce 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Trifluoromethyl groups can be introduced at the C-2 position by reacting 2-(trifluoromethyl)-3,1-benzoxazine-4-one with aniline derivatives. researchgate.net

C-6 and C-8 Positions: Halogenation is a frequent modification at the C-6 and C-8 positions. For instance, 6-iodo-2-(trifluoromethyl)quinazolin-4(3H)-one derivatives have been synthesized by condensing 6-iodo-2-(trifluoromethyl)-3,1-benzoxazin-4-one with various amines in acetic acid under reflux conditions. researchgate.net Similarly, 6-bromo derivatives can be prepared, such as 6-bromo-2-(4-chlorophenyl)-3-(2-(2-phenylthiazol-4-yl)ethyl)quinazolin-4(3H)-one. nih.gov Furthermore, substitutions at the C-8 position have been explored, including the introduction of a basic side chain to investigate structure-activity relationships. nih.gov A one-pot, three-component reaction using arenediazonium salts, nitriles, and bifunctional anilines can lead to derivatives like Methyl 2-(8-Bromo-2-methyl-6-nitro-3-phenyl-3,4-dihydroquinazolin-4-yl)acetate. acs.org

The following table summarizes various synthetic modifications at the quinazolinone ring system.

| Position | Modification Type | Key Reagents/Precursors | Resulting Derivative Example | Source |

|---|---|---|---|---|

| C-2 | Thio-alkylation & Cyclization | 2-thioxo-3-phenyl-quinazolin-4(3H)one, ethyl chloroacetate, hydrazides | 2-(2-(5-iminopyrazolidin-1-yl)-2-oxoethyl thio)-3- phenyl quinazolin-4(3H)-one | sapub.org |

| C-2 | Trifluoromethylation | 2-(trifluoromethyl)-3,1-benzoxazine-4-one, aniline derivatives | 3-aryl-2-trifluoromethyl-4(3H)-quinazolinone | researchgate.net |

| C-2 | Alkylation | 2-mercapto-3-phenyl quinazolin-4(3H)-one, ethylbromoacetate | Quinazolin-4(3H)-one esters | nih.gov |

| C-6 | Iodination | 6-iodo-2-(trifluoromethyl)-3,1-benzoxazin-4-one, amines, acetic acid | 6-iodo-3-(methyl and aryl)-2-(trifluoromethyl)quinazolin-4(3H)-one | researchgate.net |

| C-6 | Bromination | 5-Bromoanthranilic acid derivatives | 6-bromo-2-(4-chlorophenyl)-3-(...)quinazolin-4(3H)-one | nih.gov |

| C-8 | Side Chain Addition | 2-amino-3-nitrobenzoic acid, basic amines | 8-substituted quinazolinones | nih.gov |

| C-8 | Bromination/Nitration | Substituted bifunctional anilines, arenediazonium salts, nitriles | Methyl 2-(8-Bromo-2-methyl-6-nitro-3-phenyl-3,4-dihydroquinazolin-4-yl)acetate | acs.org |

Substitutions on the 2-Methoxyphenyl Moiety

Targeted modifications can also be made to the 2-methoxyphenyl ring attached at the N-3 position of the quinazolinone. The synthesis of this compound itself has been achieved through the reaction of 2-amino-N-(2-methoxyphenyl)benzamide with dimethyl sulfoxide (DMSO) as a carbon source and H2O2 as an oxidant, yielding the product as a light yellow solid. acs.org

This synthetic approach allows for the introduction of various substituents on the N-phenyl ring, demonstrating the impact of substituent placement on reaction yields. For example, when electron-donating groups like methoxy (-OMe) or methyl (-Me) are present on the N-phenyl ring, the reaction yields vary based on their position.

The table below illustrates the effect of substituent position on the isolated yield of 3-aryl-quinazolin-4(3H)-ones synthesized from the corresponding 2-amino-N-aryl benzamides.

| Substituent on Phenyl Ring | Position | Resulting Compound | Isolated Yield | Source |

|---|---|---|---|---|

| -OMe | para (4) | 3-(4-methoxyphenyl)quinazolin-4(3H)-one | 85% | acs.org |

| -Me | para (4) | 3-(4-methylphenyl)quinazolin-4(3H)-one | 81% | acs.org |

| -Me | meta (3) | 3-(3-methylphenyl)quinazolin-4(3H)-one | 73% | acs.org |

| -OMe | ortho (2) | This compound | 67% | acs.org |

These results indicate that electron-donating groups in the para position lead to higher yields, while the ortho-substituted analogue, the target compound, is obtained in a slightly lower but still good yield. acs.org

Purification and Isolation Techniques for this compound

Following synthesis, purification and isolation are critical steps to obtain the compound in high purity. Various standard laboratory techniques are employed for this purpose, with the choice of method often depending on the scale of the reaction and the nature of the impurities.

Column Chromatography: A widely used method for purifying this compound is column chromatography over silica (B1680970) gel. acs.org A specific eluent system reported for this compound is a mixture of 13% ethyl acetate (B1210297) in hexanes. acs.org

Crystallization/Recrystallization: Crystallization is a common and effective technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. Different solvents and solvent systems have been successfully used for the crystallization of quinazolinone derivatives.

Commonly used techniques for the purification of quinazolinone compounds are summarized below.

| Technique | Solvent/Conditions | Applicability | Source |

|---|---|---|---|

| Column Chromatography | Silica gel, 13% ethyl acetate in hexanes | Purification of this compound | acs.org |

| Crystallization | Ethanol | General for quinazolinone derivatives | tandfonline.comresearchgate.net |

| Crystallization | 2-Propanol | Purification of final quinazolinone products | nih.gov |

| Recrystallization | Light petroleum/toluene mixture | Purification of various quinazolinone intermediates | sapub.org |

| Washing | n-Hexane | Removal of non-polar impurities from crude product | nih.gov |

The selection of the appropriate purification method is essential for obtaining this compound with the high degree of purity required for subsequent characterization and research.

Advanced Structural Elucidation and Conformational Analysis of 3 2 Methoxyphenyl Quinazolin 4 3h One

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic techniques are essential for a profound understanding of the molecular framework of 3-(2-methoxyphenyl)quinazolin-4(3H)-one, moving beyond simple confirmation of its presence to a detailed structural map.

High-resolution NMR spectroscopy is a cornerstone for elucidating the precise structure of organic molecules in solution. While a comprehensive, fully assigned high-resolution NMR study for this compound is not extensively detailed in the reviewed literature, the expected data can be described.

¹H NMR: The proton NMR spectrum would provide critical information. The protons on the quinazolinone ring system and the 2-methoxyphenyl substituent would exhibit characteristic chemical shifts and coupling patterns. For instance, the proton at the C2 position of the quinazolinone ring would likely appear as a singlet. The four aromatic protons of the quinazolinone core and the four protons of the methoxyphenyl ring would present as complex multiplets, with their specific splitting patterns revealing their connectivity. The methoxy (B1213986) group (-OCH₃) protons would be identifiable as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon environments within the molecule. Key signals would include the carbonyl carbon (C=O) of the quinazolinone ring, expected at a downfield chemical shift (typically >160 ppm), and the C=N carbon. The aromatic carbons would resonate in the typical 110-150 ppm range, with carbons attached to the oxygen of the methoxy group showing a characteristic downfield shift. The methoxy carbon itself would appear as a signal around 55-60 ppm.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguous assignment of all proton and carbon signals.

COSY would establish proton-proton coupling networks, confirming the connectivity of adjacent protons within the aromatic rings.

HSQC would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC would reveal longer-range (2- and 3-bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the entire molecular skeleton, for example, by correlating the C2-H proton to carbons in the phenyl ring and the quinazolinone core.

A detailed 2D NMR analysis for this compound has not been published in the surveyed scientific literature.

Vibrational spectroscopy provides insight into the functional groups and bonding arrangements within a molecule.

Infrared (IR) Spectroscopy: The synthesis of this compound has been reported, with FT-IR spectroscopy used for its characterization. acs.org The spectrum confirms the presence of key functional groups.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C=O (Amide I) | ~1680-1700 | acs.org |

| C=N (Imine) | ~1600-1620 | acs.org |

| C-O-C (Asymmetric stretch) | ~1240-1260 | acs.org |

| Aromatic C-H | ~3050-3100 | acs.org |

Raman Spectroscopy: Raman spectroscopy, which measures inelastic scattering of monochromatic light, serves as a valuable complement to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. A detailed vibrational analysis combining experimental Raman data with theoretical calculations, such as Density Functional Theory (DFT), would allow for a comprehensive assignment of the molecule's fundamental vibrational modes. However, no specific Raman spectroscopic or advanced vibrational analysis for this compound has been found in the existing literature.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion. For this compound (C₁₅H₁₂N₂O₂), the expected exact mass would be used to confirm its composition. While HRMS data has been reported for many related quinazolinone derivatives, specific data for the title compound is not explicitly detailed in the primary literature reviewed. acs.org

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves the isolation and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. This pattern provides a structural fingerprint of the molecule. For this compound, key fragmentation pathways would likely involve the cleavage of the bond between the N3-nitrogen and the methoxyphenyl ring, as well as characteristic losses from the quinazolinone core, such as the loss of CO. A detailed study of these fragmentation pathways via MS/MS would provide conclusive structural evidence but has not been reported.

X-ray Crystallography of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information about bond lengths, bond angles, and intermolecular interactions.

To date, there are no published reports of a single-crystal X-ray diffraction study for this compound. Such an analysis would provide the exact coordinates of each atom in the crystal lattice. This would confirm the planarity of the quinazolinone ring system and determine the torsional angle between the quinazolinone core and the appended 2-methoxyphenyl ring. This angle is a critical conformational parameter, influenced by steric hindrance from the ortho-methoxy group.

In the absence of a crystal structure, the specific intermolecular interactions and packing arrangements for this compound cannot be described. A crystallographic study would reveal how the molecules arrange themselves in the solid state, identifying non-covalent interactions such as hydrogen bonds (e.g., C-H···O), π-π stacking between aromatic rings, and van der Waals forces. These interactions govern the macroscopic properties of the crystal, including its stability and morphology.

Conformational Studies and Stereochemical Aspects

Rotational Barriers and Conformational Isomerism

The phenomenon of hindered rotation around a single bond can lead to the existence of stable conformational isomers known as atropisomers. In the case of 3-arylquinazolin-4(3H)-ones, the steric hindrance between the ortho-substituent on the 3-aryl ring and the carbonyl group at position 4 of the quinazolinone ring can create a significant energy barrier to rotation around the N-C(aryl) bond. nih.govarkat-usa.orgacs.org This restricted rotation can give rise to conformational isomerism.

Computational studies using Density Functional Theory (DFT) on other 3-arylquinazolin-4(3H)-ones have shown that the magnitude of the rotational barrier is influenced by the nature of the substituents on both the phenyl ring and the quinazolinone scaffold. nih.gov For example, the computed rotational barrier for the parent 3-phenylquinazolin-4(3H)-one is relatively low, whereas the introduction of ortho-substituents significantly increases this barrier. nih.gov In a study on 2-aryl-3-(2-fluorophenyl)quinazolin-4-ones, it was found that the nature of the substituent at the 2-position of the quinazolinone ring also influences the rotational barrier around the N-C(aryl) bond. elsevierpure.com

For this compound, the presence of the methoxy group at the ortho position of the phenyl ring is expected to create steric hindrance with the C-4 carbonyl group of the quinazolinone ring, leading to a notable rotational barrier. This would result in at least two distinct, non-planar ground-state conformations. The exact energy barrier would determine the stability of these conformers and the rate of their interconversion at a given temperature.

| Compound Derivative | Ortho-Substituent | Computational Method | Calculated Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| 3-Aryl-2-benzyl-4(3H)-quinazolinone | - | PMR Spectroscopy | 18.9–19.8 | arkat-usa.org |

| 3-Phenylquinazolin-4(3H)-one (unsubstituted) | H | DFT | Low | nih.gov |

| Tribrominated 3-arylquinazolin-4(3H)-one | Br | DFT | 36.7 | nih.gov |

Chiral Aspects of Derivatives (if applicable)

When the rotational barrier around the N-C(aryl) bond in a 3-(ortho-substituted phenyl)quinazolin-4(3H)-one is sufficiently high, it can lead to the existence of stable, separable enantiomeric atropisomers. This phenomenon introduces a chiral axis into the molecule. The stability of these atropisomers is directly related to the magnitude of the rotational energy barrier.

The synthesis of chiral derivatives of 3-arylquinazolin-4(3H)-ones has been a subject of research, particularly through atroposelective synthesis. nih.gov For example, peptide-catalyzed atroposelective bromination of 3-arylquinazolin-4(3H)-ones has been developed to produce enantiomerically enriched atropisomeric products. nih.gov These studies demonstrate that the introduction of specific substituents can lock the conformation, allowing for the isolation of individual chiral isomers.

Furthermore, diastereoselective synthesis of atropisomeric 3-(2-substituted aryl)quinazolin-4-ones has been achieved, leading to products with high stereochemical stability. ibm.com While no specific studies on the chiral derivatives of this compound were found, the principles established for other ortho-substituted analogs are applicable. The presence of the 2-methoxy group suggests that it may be possible to synthesize chiral, atropisomeric derivatives of this compound, provided the rotational barrier is high enough to prevent racemization under ambient conditions. The synthesis and characterization of such chiral derivatives would be a valuable area for future research to fully elucidate the stereochemical landscape of this class of compounds.

Computational and Theoretical Investigations of 3 2 Methoxyphenyl Quinazolin 4 3h One

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of molecules at the electronic level. For the quinazolinone scaffold, DFT methods like B3LYP, often paired with basis sets such as 6-31G(d) or 6-311++G(d,p), are employed to optimize the molecular geometry and predict a variety of chemical and physical properties. bohrium.comtandfonline.comunitn.itresearchgate.net These calculations provide a theoretical framework for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

The electronic architecture of a molecule is key to its reactivity. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE) is a critical indicator of chemical reactivity, kinetic stability, and polarizability; a smaller gap generally signifies a more reactive molecule. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting how a molecule will interact with other chemical species. Red-colored regions indicate negative electrostatic potential, highlighting areas prone to electrophilic attack, while blue regions indicate positive potential, marking sites for nucleophilic attack. bohrium.comresearchgate.net For quinazolinone derivatives, MEP maps typically show negative potential around the carbonyl oxygen and nitrogen atoms of the quinazoline (B50416) ring, identifying them as key sites for interactions like hydrogen bonding. bohrium.comresearchgate.net

To illustrate, the following table presents DFT-calculated reactivity descriptors for related quinazolinone compounds, demonstrating the type of data that would be generated for 3-(2-methoxyphenyl)quinazolin-4(3H)-one.

Table 1: Representative DFT-Calculated Reactivity Descriptors for Quinazolinone Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Source |

|---|---|---|---|---|

| Methaqualone (Q1) | -6.17 | -0.99 | 5.18 | bohrium.comresearchgate.net |

| Etaqualone (Q2) | -6.10 | -0.93 | 5.17 | bohrium.comresearchgate.net |

| Mecloqualone (Q3) | -6.38 | -1.37 | 5.01 | bohrium.comresearchgate.net |

| Mebroqualone (Q4) | -6.37 | -1.46 | 4.91 | bohrium.comresearchgate.net |

DFT calculations are also a powerful tool for predicting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy. epstem.net Similarly, theoretical vibrational frequencies (FT-IR) can be computed and are often scaled by a correction factor to account for anharmonicity and achieve better agreement with experimental results. epstem.net

The synthesis of this compound has been reported, along with its experimental FT-IR spectrum. acs.org A theoretical calculation of its vibrational frequencies would allow for a direct comparison and assignment of the observed spectral bands. The table below shows an example of the correlation between theoretical and experimental NMR data for a related molecule, illustrating the predictive power of these methods.

Table 2: Example Correlation of Calculated vs. Experimental NMR Shifts for a Triazole Derivative

| Parameter | Method | Correlation Equation | Regression Coefficient (R²) | Source |

|---|---|---|---|---|

| ¹H-NMR | B3LYP/6-311G(d,p) in DMSO | δexp = 0.8702 * δcalc + 0.3521 | 0.9951 | epstem.net |

| ¹³C-NMR | B3LYP/6-311G(d,p) in DMSO | δexp = 0.9948 * δcalc - 0.1241 | 0.9953 | epstem.net |

Molecular Dynamics Simulations (e.g., conformational space, solvent effects)

Molecular dynamics (MD) simulations offer a window into the dynamic nature of molecules over time, providing insights that static models cannot. researchgate.netnih.govnih.gov These simulations are particularly useful for studying how a ligand like this compound might behave in a biological system, such as in aqueous solution or when bound to a protein. rsc.orgresearchgate.net By simulating the movements and interactions of all atoms in the system, MD can explore the molecule's conformational space, the stability of its binding pose, and the influence of surrounding solvent molecules.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein-ligand complex from its initial structure over the course of the simulation. A stable, low-fluctuation RMSD value suggests that the ligand has found a stable binding mode. researchgate.netresearchgate.net

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of individual amino acid residues in the protein's binding pocket. Residues with low RMSF values are more rigid and may be critical for maintaining stable interactions with the ligand. researchgate.netresearchgate.net

While no specific MD studies for this compound were found, simulations on analogous quinazolinone derivatives show that these complexes typically achieve stability within 10 nanoseconds, with RMSD values stabilizing around 1-2 Å, indicating a stable binding interaction. researchgate.netnih.gov

Molecular Docking and Ligand-Target Interactions (Preclinical, Mechanistic)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or receptor. manipal.edu This method is crucial in preclinical drug discovery for identifying potential biological targets and understanding the structural basis of a compound's activity. The quinazolinone scaffold is a well-known inhibitor of various protein kinases, such as EGFR and VEGFR, which are implicated in cancer. nih.govnih.gov

Docking algorithms place the ligand into the active site of a protein and score different poses based on their steric and energetic favorability. The resulting models predict specific molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, which are critical for stable binding. nih.govnih.gov

For quinazolinone derivatives, docking studies have revealed common interaction patterns. The quinazolinone ring itself often forms key hydrogen bonds with the "hinge region" of kinase domains, while substituted phenyl rings can occupy adjacent hydrophobic pockets, enhancing affinity and selectivity. For example, studies on analogs show that the methoxyphenyl group can form pi-pi or pi-sigma interactions with residues like Tyr919 and Ala911 in the PARP10 active site. nih.gov

Table 3: Predicted Binding Interactions of Analogous Quinazolinone Derivatives with Biological Targets

| Compound/Analog | Target Protein (PDB ID) | Key Interacting Residues | Interaction Types | Source |

|---|---|---|---|---|

| 3-(4-methoxyphenyl)-2-(phenylamino)quinazolin-4(3H)-one (5d) | PARP10 (5LX6) | Ala911, Tyr919, His887, Ala921 | H-bond, Pi-Pi T-shaped, Pi-Sigma, Pi-Alkyl | nih.gov |

| Quinazolinone Hydrazide (3i) | EGFR Kinase | Arg841, Asn842, Lys745, Asp855 | Conventional H-bond | nih.gov |

| Quinazolinone Ester (2i) | HER2 Kinase | Met801, Leu800, Leu726, Val734 | H-bond, Pi-Alkyl | nih.gov |

| General Quinazolinones | NF-κB | Arg54, Tyr57, Cys59, Glu60 | H-bond, Hydrophobic | nih.gov |

In addition to predicting the binding pose, docking software calculates a scoring function, typically expressed in kcal/mol, to estimate the binding affinity between the ligand and the target. A more negative score implies a more favorable and stronger binding interaction. nih.gov These theoretical affinities are valuable for ranking potential drug candidates and prioritizing them for further experimental testing.

The table below presents theoretical binding affinities for various quinazolinone analogs against different protein targets, showcasing how this method is used to quantify ligand-target interactions.

Table 4: Estimated Binding Affinities (Docking Scores) for Quinazolinone Analogs

| Compound Series | Target Protein (PDB ID) | Docking Score Range (kcal/mol) | Source |

|---|---|---|---|

| Schiff bases of 3-amino-2-phenyl quinazolin-4(3H)-one | EGFR Kinase (1M17) | -7.9 to -9.9 | manipal.edu |

| Quinazolinone Esters & Hydrazides | CDK2 | -8.6 to -10.5 | nih.gov |

| Quinazolinone-morpholine hybrids | VEGFR2 | up to -12.407 | nih.gov |

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinazolin-4(3H)-one derivatives, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities, including anticancer and antimicrobial effects. nih.gov These studies provide predictive models that can guide the rational design of new, more potent analogs.

The development of robust and predictive QSAR models is a critical step in computer-aided drug design. For quinazolinone derivatives, both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches have been successfully employed.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the three-dimensional properties of the molecules. nih.govsphinxsai.com These models are built by aligning a set of structurally related compounds and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The variation in these fields is then correlated with the observed biological activity using statistical methods like Partial Least Squares (PLS) regression. slideshare.net

The reliability and predictive power of the developed QSAR models are assessed through rigorous internal and external validation procedures. Key statistical parameters used for validation include the squared correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (q²), and the predictive squared correlation coefficient for the external test set (R²pred). nih.govacs.org A high q² value (typically > 0.5) indicates good internal consistency and predictive ability of the model, while a high R²pred value (typically > 0.6) confirms its capability to accurately predict the activity of new compounds. acs.org

Several studies on quinazolin-4(3H)-one derivatives as inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) have reported the development of statistically significant 3D-QSAR models. nih.govsphinxsai.comfrontiersin.org For instance, a study on a series of quinazoline-4(3H)-one analogs as EGFR inhibitors yielded robust CoMFA and CoMSIA models with good statistical validation. nih.gov

Table 1: Statistical Parameters of Representative 3D-QSAR Models for Quinazolinone Derivatives

| Model | q² | R² | R²pred | Reference |

|---|---|---|---|---|

| CoMFA (EGFR Inhibitors) | 0.570 | 0.855 | 0.657 | nih.gov |

| CoMSIA (EGFR Inhibitors) | 0.599 | 0.895 | 0.681 | nih.gov |

| CoMFA (Dasatinib Derivatives) | 0.873 | 0.983 | - | sphinxsai.com |

| 2D-QSAR (Lung Cancer) | 0.669 | 0.745 | 0.941 | acs.org |

This table presents representative statistical data from QSAR studies on various quinazolinone derivatives. The specific models for this compound may vary.

A major advantage of 3D-QSAR studies is the generation of contour maps, which visually represent the regions around the molecule where modifications are likely to enhance or diminish biological activity. These maps are crucial for identifying the key structural descriptors that govern the compound's interaction with its biological target. nih.gov

For various series of quinazolinone derivatives, CoMFA and CoMSIA contour maps have highlighted the importance of several key structural features:

Steric Fields: The steric contour maps often indicate regions where bulky substituents are either favorable or unfavorable for activity. For instance, in some models, green contours might suggest that the presence of a larger group at a specific position on the phenyl ring at N-3 could enhance activity, while yellow contours would indicate that steric hindrance in that region is detrimental. nih.gov

Electrostatic Fields: Electrostatic contour maps provide insights into the electronic requirements for optimal activity. Blue contours typically signify regions where electropositive groups are favored, while red contours indicate a preference for electronegative groups. The presence of electron-withdrawing or electron-donating groups on the substituted phenyl ring at the 3-position can significantly influence the electrostatic potential and, consequently, the biological activity. nih.gov

Hydrophobic Fields: Hydrophobic interactions are often crucial for ligand-receptor binding. In CoMSIA models, yellow contours may highlight areas where hydrophobic groups increase activity, whereas white or grey contours might suggest that hydrophilic groups are preferred in those regions. For quinazolinones, the lipophilicity of the substituent at the 3-position has been shown to be an important determinant of activity. nih.gov

Hydrogen Bond Donor and Acceptor Fields: These maps indicate where hydrogen bond donors (cyan contours) or acceptors (purple/magenta contours) can improve binding affinity. The quinazolinone core itself contains hydrogen bond acceptor (the carbonyl oxygen and the nitrogen atoms) and donor (the N-H group) functionalities, and their interactions with the target protein are often critical for activity. nih.gov

Structure-activity relationship (SAR) studies on various quinazolinone derivatives have consistently shown that substitutions at the 2 and 3-positions of the quinazolinone ring are pivotal for modulating their biological effects. nih.gov For a compound like this compound, the nature and position of the methoxy (B1213986) group on the phenyl ring at the N-3 position are expected to be key determinants of its activity, influencing both steric and electronic properties.

Table 2: Key Structural Descriptors and Their Influence on the Activity of Quinazolinone Derivatives

| Structural Descriptor | Influence on Activity | Relevant Position on Quinazolinone Core | References |

|---|---|---|---|

| Substituents on the N-3 Phenyl Ring | Electron-withdrawing and lipophilic groups can enhance activity. | Position 3 | nih.gov |

| Hydrophobic Groups | Can improve binding affinity through hydrophobic interactions. | Positions 2 and 3 | nih.govnih.gov |

| Hydrogen Bond Acceptors | Favorable for interaction with the biological target. | Carbonyl oxygen at position 4 | nih.govnih.gov |

| Halogen Substitutions | Can significantly improve antibacterial and anticancer activity. | Positions 6 and 8 | nih.gov |

This table summarizes general findings from QSAR studies on quinazolinone derivatives. The specific impact of these descriptors can vary depending on the biological target.

Preclinical Biological Activities and Mechanistic Studies of 3 2 Methoxyphenyl Quinazolin 4 3h One

Target Identification and Engagement Studies

The initial stages of drug discovery for a compound like 3-(2-methoxyphenyl)quinazolin-4(3H)-one involve identifying its molecular targets and confirming engagement. These studies are crucial for understanding its mechanism of action and potential therapeutic applications.

Enzyme Inhibition Studies (e.g., Kinases, Proteases, DNA Gyrase, COX-1/2)

The quinazolinone core is a well-established pharmacophore for kinase inhibitors. mdpi.com Research into various quinazolinone derivatives has demonstrated their ability to inhibit a range of kinases involved in cancer cell signaling. For instance, a study involving a series of 2-substituted quinazolines, which included a compound bearing a 2-methoxyphenyl substitution, showed that these compounds were screened for their potency and selectivity against a panel of 109 kinases. mdpi.com While the specific inhibitory data for this compound from this broad screening is not detailed in the available literature, the general activity of the scaffold against tyrosine kinases is a strong indicator of its potential in this area. mdpi.com

Other studies on different quinazolin-4(3H)-one derivatives have reported significant inhibitory activity against key kinases in oncology, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov For example, certain 2-thioquinazolin-4(3H)-one derivatives have been identified as dual inhibitors of EGFR and VEGFR-2. nih.gov Similarly, other analogs have shown potent inhibition of CDK2, a key regulator of the cell cycle. nih.gov

While direct evidence for the inhibition of proteases, DNA gyrase, or cyclooxygenase (COX) enzymes by this compound is not prominently available, the broader class of quinazolinone derivatives has been explored for such activities. For instance, some 2,3-disubstituted 4(3H)-quinazolinone derivatives have been investigated for their COX-1/2 inhibitory activities. nih.gov

Table 1: Enzyme Inhibition by Quinazolinone Derivatives (Illustrative Examples)

| Compound Class | Target Enzyme(s) | Reported Activity | Reference |

| 2-Substituted Quinazolines | Kinase Panel (109 kinases) | Screened for potency and selectivity | mdpi.com |

| 2-Thioquinazolin-4(3H)-ones | EGFR, VEGFR-2 | Dual inhibition | nih.gov |

| Quinazolin-4(3H)-one Derivatives | CDK2 | Potent inhibition | nih.gov |

| 2,3-Disubstituted 4(3H)-quinazolinones | COX-1/2 | Investigated for inhibitory activity | nih.gov |

Receptor Binding and Modulation

The interaction of small molecules with cellular receptors is a fundamental aspect of their pharmacological profile. While comprehensive receptor binding data for this compound is limited in the public domain, the quinazolinone scaffold has been associated with the modulation of various receptors. The mechanism of action for compounds like 2-(2-methoxyphenyl)-3H-quinazolin-4-one is suggested to involve interactions with molecular targets such as enzymes and receptors, where the methoxy (B1213986) group may enhance binding affinity.

Protein-Protein Interaction Modulation (e.g., Tubulin Polymerization)

A significant area of investigation for quinazolinone derivatives is their ability to interfere with protein-protein interactions, a key mechanism in various cellular processes, including cell division. A notable example is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential for the formation of the mitotic spindle during cell division, making them a prime target for anticancer drugs. rsc.orgnih.govresearchgate.net

A study on a structurally related compound, 2-(2-methoxystyryl)quinazolin-4(3H)-one, demonstrated its ability to inhibit tubulin polymerization. rsc.orgnih.gov This inhibition of microtubule formation leads to cell cycle arrest and is a hallmark of several successful anticancer agents. rsc.orgnih.govresearchgate.net Molecular modeling studies have suggested that these compounds may bind to the colchicine (B1669291) binding site on tubulin. The presence of the 2-methoxyphenyl group is considered a key structural feature for this activity. researchgate.net

Cellular Mechanistic Investigations (In Vitro)

In vitro studies using cancer cell lines are instrumental in elucidating the cellular and molecular mechanisms through which a compound exerts its effects. These investigations provide insights into how the compound affects fundamental cellular processes.

Cell Cycle Regulation and Apoptosis Induction Pathways

Consistent with its proposed mechanism as a tubulin polymerization inhibitor, the quinazolinone scaffold has been shown to induce cell cycle arrest. rsc.orgnih.gov Specifically, a compound structurally similar to this compound, 2-(2-methoxystyryl)quinazolin-4(3H)-one, was found to cause cell cycle arrest at the G2/M phase. rsc.orgnih.govinvivochem.com This arrest is a direct consequence of the disruption of the mitotic spindle.

Furthermore, quinazolinone derivatives are known to induce apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.gov The induction of apoptosis is a desirable characteristic for an anticancer agent. Studies on various quinazolin-4(3H)-one derivatives have demonstrated their ability to trigger apoptotic pathways. nih.gov For instance, some derivatives have been shown to induce apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner. Another study on S-alkylated quinazolin-4(3H)-ones reported the induction of apoptosis in HCT-116 cancer cells, with one potent analog causing a significant increase in both early and late apoptosis.

Signal Transduction Pathway Modulation (e.g., AKT Pathway)

Signal transduction pathways are critical for cell growth, proliferation, and survival, and their dysregulation is a common feature of cancer. The PI3K/Akt/mTOR pathway is one such critical signaling cascade that is often hyperactivated in cancer. The quinazolinone scaffold has been identified as a promising template for the development of inhibitors of this pathway. mdpi.com

Gene Expression Profiling and Proteomic Analysis

A comprehensive review of peer-reviewed scientific literature indicates that specific studies on the gene expression profiling or proteomic analysis following treatment with this compound have not been reported. Consequently, data detailing the compound's effects on global gene or protein expression patterns in biological systems are currently unavailable.

Subcellular Localization and Organelle Specificity

There is no available data in the scientific literature describing the subcellular localization or organelle-specific accumulation of this compound. Research to determine its distribution within cellular compartments has not been published.

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines (Mechanistic Focus)

While the broader class of quinazolinone derivatives has been a subject of extensive research for potential anticancer properties, specific data focusing on the antiproliferative and cytotoxic activities of this compound is not present in the current body of scientific literature. The subsections below reflect this lack of specific data.

Broad Spectrum Screening Against Panels of Cancer Cells

Information regarding the broad-spectrum screening of this compound against established panels of cancer cells, such as the NCI-60 human tumor cell line screen, is not available in published research. Therefore, its efficacy across a wide range of cancer types has not been documented.

Cell Line Specificity and Selectivity

There are no published studies detailing the cell line-specific activity or the selectivity profile of this compound. Research investigating whether the compound exhibits preferential cytotoxicity towards cancerous cells over non-cancerous cells, or against specific cancer cell lines, has not been reported.

Mechanism of Cell Death Induction (e.g., Apoptosis, Mitotic Arrest)

Mechanistic studies to elucidate the mode of cell death induced by this compound have not been reported in the scientific literature. There is currently no data available to confirm whether its potential cytotoxic activity proceeds via apoptosis, mitotic arrest, or other mechanisms of cell death.

Anti-inflammatory and Immunomodulatory Effects (Preclinical, Mechanistic)

Preclinical and mechanistic data concerning the anti-inflammatory and immunomodulatory effects specifically attributable to this compound are absent from the current scientific literature. Although other quinazolinone analogs have been investigated for such properties, no specific studies have been published for this particular compound.

Inhibition of Inflammatory Mediators (e.g., Cytokines, Chemokines)

There is currently no publicly available scientific literature detailing the inhibitory effects of this compound on the production or activity of inflammatory mediators such as cytokines and chemokines. While the broader class of quinazolinone derivatives has been a subject of interest for anti-inflammatory properties, specific data for this particular compound is not available.

Modulation of Immune Cell Function

Specific studies on the modulatory effects of this compound on the function of immune cells, including but not limited to macrophages, lymphocytes, or neutrophils, have not been reported in the available scientific literature. Therefore, its impact on immune cell activation, proliferation, differentiation, or effector functions remains uncharacterized.

Antimicrobial Activities (Preclinical, Mechanistic)

Comprehensive searches of scientific databases did not yield specific preclinical studies on the antimicrobial activities of this compound. The quinazoline (B50416) scaffold is known to be a versatile structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antimicrobial effects. However, dedicated studies on the antibacterial, antifungal, or antiviral properties of this specific compound are not available.

Antibacterial Spectrum and Mechanism of Action (e.g., DNA Gyrase Inhibition, PBP2a Binding)

There are no available research findings that define the antibacterial spectrum of this compound. Furthermore, mechanistic studies to determine its potential inhibitory activity against key bacterial enzymes such as DNA gyrase or penicillin-binding protein 2a (PBP2a) have not been published.

Antifungal Spectrum and Mechanism of Action

The antifungal spectrum and the specific mechanism of action for this compound have not been documented in the scientific literature. While some quinazolinone derivatives have been investigated for antifungal potential, data specific to this compound is absent.

Antiviral Activities and Replication Cycle Interference

There is no available data from preclinical studies to suggest that this compound possesses antiviral properties or interferes with any stage of the viral replication cycle.

Other Preclinical Pharmacological Activities (Mechanistic)

Beyond the aforementioned areas, there is a lack of published research on other specific preclinical pharmacological activities and mechanistic studies for this compound. While numerous quinazolin-4(3H)-one derivatives have been synthesized and evaluated for a wide array of pharmacological effects, including as kinase inhibitors or for their impact on the central nervous system, such detailed investigations for this particular compound have not been reported.

Neuroprotective Effects and Associated Mechanisms

There is currently a lack of specific studies investigating the neuroprotective effects of This compound . Research into the neuroprotective potential of the quinazolinone class of compounds is an active area, with various derivatives being explored for their ability to combat neurodegenerative diseases. For instance, some quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant activity. nih.gov However, without direct experimental data on this compound, any discussion of its neuroprotective mechanisms would be speculative.

Antioxidant Properties and Radical Scavenging Mechanisms

While the antioxidant properties of various quinazolinone derivatives have been reported, specific data on the radical scavenging mechanisms of This compound are limited. Studies on related 2-substituted quinazolin-4(3H)-ones have indicated that the presence and position of substituents, such as hydroxyl and methoxy groups, on the phenyl ring play a crucial role in their antioxidant capacity. nih.gov For instance, research has shown that for a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, the presence of at least one hydroxyl group, in addition to a methoxy substituent, is often required. nih.gov

The derivatization of the quinazolin-4(3H)-one scaffold with polyphenolic moieties has also been shown to enhance antiradical activity. nih.gov The antioxidant potential of these compounds is often evaluated through various in vitro assays that measure their ability to scavenge different types of free radicals. mdpi.comresearchgate.netnih.gov However, without specific experimental data from such assays for this compound, a detailed description of its antioxidant properties and mechanisms remains unconfirmed.

Structure Activity Relationship Sar Studies of 3 2 Methoxyphenyl Quinazolin 4 3h One Analogs

Impact of Substitutions on the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl group at the N-3 position plays a significant role in defining the molecule's spatial and electronic characteristics, which are pivotal for its interaction with biological targets.

The position of the methoxy (B1213986) substituent on the N-3 phenyl ring significantly influences the compound's properties. The methoxy group is electron-donating, and its placement at the ortho position, as in the parent compound, can be compared with its isomers to understand electronic and steric effects.

Studies on related quinazolinones have shown that the electronic nature of substituents on the N-3 phenyl ring is a key determinant of activity. For instance, in one series, bulky, hydrophobic, and electron-withdrawing substituents at the para position of the phenyl ring at N-3 were found to be essential for anti-proliferative activity. nih.gov In contrast, a study on 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones, a positional isomer of the title compound, demonstrated significant analgesic and anti-inflammatory activities. nih.gov This suggests that moving the electron-donating methoxy group from the ortho to the para position retains biological potential, though the nature of the activity may be modulated.

The general principle of positional isomerism affecting physicochemical properties is well-established; different isomers can lead to varied crystal packing, hydrogen bonding networks, and melting points, all of which can influence bioavailability and efficacy. rsc.orgnih.gov For example, research on BCRP inhibitors with a 4-anilinoquinazoline (B1210976) structure indicated that meta-substituents on the aniline (B41778) group were more suitable than ortho-substituents. nih.gov This highlights that the spatial arrangement of electronic influence is critical.

Table 1: Effect of Phenyl Ring Substitution at N-3 on Quinazolinone Activity

| Substituent Position | Substituent Type | Reported Effect on Activity | Reference |

|---|---|---|---|

| para | Electron-withdrawing (e.g., -NO2, -CF3) | Essential for anti-proliferative activity in some series. | nih.gov |

| para | Electron-donating (4-methoxy) | Associated with analgesic and anti-inflammatory activity. | nih.gov |

| meta | Various (e.g., -NO2, -OH, -CF3) | More suitable than ortho-substituents for BCRP inhibition. | nih.gov |

The presence of a methoxy group at the ortho position introduces significant steric bulk near the bond connecting the phenyl ring to the quinazolinone nitrogen. This steric hindrance can impose conformational constraints, locking the molecule into a specific three-dimensional shape. This restricted conformation might be favorable for binding to a particular biological target by pre-organizing the molecule into its active conformation. Conversely, it could also prevent binding if the target requires a different orientation. For example, studies on other molecular systems have shown that steric hindrance from ortho-substituents can prevent molecular interactions, such as the formation of co-crystals. nih.gov This principle underscores the delicate balance required for optimal receptor fit.

Influence of Modifications at the Quinazolinone Core (e.g., C-2, C-6, C-8)

Modifications to the bicyclic quinazolinone core are a primary strategy for tuning the biological activity of these compounds. SAR studies have consistently shown that substitutions at positions C-2, C-6, and C-8 are particularly significant. nih.govnih.gov

The C-2 position of the quinazolinone ring is a frequent site for substitution and is considered crucial for various pharmacological activities. nih.gov A wide range of groups introduced at C-2 have been shown to modulate the biological profile of quinazolinone derivatives.

Aryl/Phenyl Groups: The presence of a phenyl ring at the C-2 position is often considered essential for certain activities, such as BCRP inhibition and DHFR inhibition. nih.govnih.gov In some cases, adding hydroxyl or methoxy groups to this C-2 phenyl ring can further enhance activity. mdpi.com

Alkyl/Thioalkyl Groups: Placing a thioalkyl fragment at the C-2 position has been shown to increase anticancer activity. nih.gov

Heterocyclic Groups: Linking heterocyclic moieties, such as thiazole, to the C-2 position can result in compounds more active than those with other substituents like nicotinic acid. nih.gov

The C-7 position, while sometimes considered less critical than C-2, can also be a key point for modification. nih.gov

Halogens: The introduction of a chlorine atom at C-7 has been found to favor anticonvulsant activity. nih.gov

Alkoxy Groups: Analogs with 6,7-dimethoxy substitutions are common and have been investigated as α1-adrenoceptor blockers. nih.gov

Table 2: Influence of Substituents at C-2 and C-7 on Quinazolinone Activity

| Position | Substituent | Reported Influence on Activity | Reference |

|---|---|---|---|

| C-2 | Phenyl | Essential for BCRP and DHFR inhibition. | nih.govnih.gov |

| C-2 | Thioalkyl | Increased anticancer activity. | nih.gov |

| C-2 | Thiazole | Potent anticancer activity. | nih.gov |

| C-7 | Chlorine | Favors anticonvulsant activity. | nih.gov |

| C-7 | Methoxy (with C-6 Methoxy) | Found in α1-adrenoceptor blockers. | nih.gov |

Fusing an additional heterocyclic ring to the quinazolinone core creates polycyclic systems with distinct chemical and biological properties. bohrium.com This strategy has been used to develop potent antifungal agents by fusing rings like 1,2,4-triazole. ijnrd.org The fusion of different ring systems, such as azirine, oxadiazole, or thiadiazole, has been explored to generate novel derivatives. nih.govbohrium.com These modifications can significantly alter the planarity, solubility, and hydrogen bonding capacity of the molecule, leading to new interactions with biological targets.

Derivatization at the N-1 Position (if applicable)

For the 4(3H)-quinazolinone scaffold, the N-1 position is part of the pyrimidine (B1678525) ring's aromatic system and is not typically available for direct substitution. However, in closely related analogs such as quinazoline-2,4(1H,3H)-diones, both the N-1 and N-3 positions bear protons and are available for derivatization.

Studies on these dione (B5365651) analogs have shown that substitution at the N-1 position is a viable strategy for creating novel inhibitors. For instance, a series of N1, N3-bis-substituted quinazoline-2,4(1H,3H)-diones bearing guanidine (B92328) moieties were synthesized and evaluated as potent NHE-1 inhibitors. nih.gov In this series, replacing a linear guanidine with a more conformationally rigid 5-amino-1,2,4-triazole "mimic" at these positions proved favorable for activity. nih.gov While not directly applicable to the 4(3H)-one scaffold, these findings suggest that if the core is modified to allow for N-1 substitution, this position can be a critical handle for modulating biological activity.

Establishment of Pharmacophores and Key Structural Motifs

The development of pharmacophore models for 3-(2-methoxyphenyl)quinazolin-4(3H)-one and its analogs is crucial for understanding their interaction with biological targets and for guiding the design of new, more potent derivatives. Structure-Activity Relationship (SAR) studies have revealed several key structural motifs that are essential for the biological activities of this class of compounds. researchgate.net The core quinazolin-4(3H)-one scaffold, along with specific substitutions at positions 2, 3, and on the fused benzene (B151609) ring, constitutes the fundamental pharmacophoric features. researchgate.netnih.gov

The essential elements of the quinazolinone pharmacophore generally include a hydrogen bond donor (the N3-H group), a hydrogen bond acceptor (the C4=O group), and an aromatic ring system that facilitates π-π stacking and hydrophobic interactions. nih.gov The specific nature and spatial arrangement of substituents at various positions on this scaffold determine the compound's specific biological target and its potency.

Key Structural Requirements for Biological Activity:

The Quinazolin-4(3H)-one Nucleus: The core heterocyclic ring system is a foundational element. The carbonyl oxygen at the C-4 position and the nitrogen atom at the N-3 position are frequently identified as key interaction points, often forming hydrogen bonds with amino acid residues (like Asn433 in BRD4) in the active sites of target proteins. nih.gov

Substitution at Position 2: This position is a critical determinant of activity, and a wide variety of substituents have been explored.

Aromatic Substituents: The presence of a phenyl ring at position 2 is common. For antioxidant activity, the substitution pattern on this phenyl ring is vital. The presence of at least one hydroxyl group, often in combination with a methoxy group at the ortho or para position, is required for significant antioxidant capacity. mdpi.com For anti-inflammatory activity via COX-2 inhibition, halogen substituents (chlorine or fluorine) on the phenyl ring can lead to a marked increase in potency. nih.gov

Aliphatic Substituents: While aromatic groups are common, aliphatic chains have also been investigated. For instance, a hydroxymethyl group at position 2 has been associated with anticonvulsant activity.

Substitution at Position 3: This position, occupied by the 2-methoxyphenyl group in the parent compound, is pivotal for modulating the pharmacological profile.

SAR studies indicate that this position can accommodate various substituted phenyl rings, heterocyclic rings, and aliphatic systems to produce a range of activities including antimicrobial, anti-inflammatory, and anticonvulsant effects. researchgate.netnih.gov

Substitution on the Fused Benzene Ring: Modifications to the benzene ring of the quinazolinone core (positions 5, 6, 7, and 8) can significantly fine-tune the biological activity.

Halogenation: The introduction of a bromine atom at position 6 has been shown to enhance anti-inflammatory activity by improving the inhibition of COX-2. nih.gov

Methoxy Groups: The presence of dimethoxy groups at positions 6 and 7 has been linked to increased cytotoxicity in cancer cell lines. nih.gov

The following tables summarize the influence of various substituents on the biological activity of quinazolin-4(3H)-one analogs based on published research findings.

Table 1: SAR of Substituents on the Quinazolinone Scaffold for Anti-inflammatory Activity Data derived from studies on various quinazolinone analogs.

| Position of Substitution | Substituent | Effect on Anti-inflammatory (COX-2) Activity | Reference |

|---|---|---|---|

| Position 2 (on phenyl ring) | Halogens (Cl, F) | Increases COX-2 mRNA expression inhibition up to 9-fold. | nih.gov |

| Position 2 (on phenyl ring) | Methyl or Phenyl | Reduces COX-2 mRNA expression. | nih.gov |

| Position 6 | Bromo | Improves COX-2 inhibition. | nih.gov |

| Position 3 | Indole moiety | Exhibits significant edema inhibition (82.4%). | nih.gov |

Table 2: SAR of Substituents on the Quinazolinone Scaffold for Other Biological Activities Data derived from studies on various quinazolinone analogs.

| Position of Substitution | Substituent(s) | Observed Biological Activity | Reference |

|---|---|---|---|

| Position 2 (on phenyl ring) | Hydroxyl and Methoxy groups | Potent antioxidant activity. | mdpi.com |

| Positions 6 & 7 | Dimethoxy groups | Increased cytotoxicity against cancer cell lines. | nih.gov |

| Positions 6 & 8 | Fluoro groups | Increased cytotoxicity against A2780 cancer cell line. | nih.gov |

| Core Moiety | C4=O and N3-H | Key hydrogen bonding interactions with target enzymes (e.g., BRD4). | nih.gov |

Preclinical Metabolic Fate and Biotransformation of 3 2 Methoxyphenyl Quinazolin 4 3h One

In Vitro Metabolic Stability Assessment

The initial assessment of a new chemical entity's metabolic stability is typically performed using in vitro systems such as hepatic microsomes and plasma. These assays determine the compound's susceptibility to metabolic enzymes and its persistence in a biological environment.

Hepatic Microsomes: Liver microsomes are a primary tool for this assessment as they contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.govnih.gov For quinazolinone derivatives, metabolic stability in human liver microsomes can vary significantly based on their substitution patterns. nih.gov Generally, compounds that are rapidly metabolized will show a low percentage of the parent compound remaining over time in the presence of cofactors like NADPH. nih.gov It is anticipated that 3-(2-methoxyphenyl)quinazolin-4(3H)-one would undergo metabolism in this system, though its specific rate of degradation would require experimental verification.

Plasma Stability: In addition to hepatic metabolism, the stability of a compound in plasma is evaluated to assess its susceptibility to plasma esterases and other enzymes. Many quinazolinone-based compounds exhibit good stability in plasma.

A hypothetical in vitro metabolic stability profile for this compound is presented below, based on general observations for similar chemical scaffolds.

| Test System | Species | Incubation Time (min) | % Parent Compound Remaining (Predicted) |

| Hepatic Microsomes | Human | 60 | 40-60% |

| Hepatic Microsomes | Rat | 60 | 30-50% |

| Plasma | Human | 120 | >90% |

| Plasma | Rat | 120 | >90% |

Table 1: Predicted In Vitro Metabolic Stability of this compound. The data are hypothetical and based on the typical metabolic stability of quinazolinone derivatives.

Identification of Major Metabolites

The biotransformation of this compound is expected to proceed through Phase I and Phase II metabolic reactions.

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For this compound, the primary oxidative biotransformations are predicted to be hydroxylation and O-demethylation.

Hydroxylation: This process involves the addition of a hydroxyl (-OH) group to the molecule. Aromatic hydroxylation can occur on either the quinazolinone ring system or the 2-methoxyphenyl substituent. nih.gov This is a common metabolic pathway for many aromatic compounds. nih.gov

O-demethylation: The methoxy (B1213986) (-OCH3) group on the phenyl ring is a prime target for O-demethylation, a reaction that removes the methyl group to form a hydroxyl group. creative-biolabs.comnih.gov This transformation would yield a phenolic metabolite, which can then undergo further conjugation.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate excretion. nih.gov

Glucuronidation: Following the formation of hydroxylated metabolites via hydroxylation or O-demethylation, these metabolites are susceptible to glucuronidation. nih.gov This is one of the most common Phase II reactions, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group.

Sulfation: Sulfation is another potential conjugation pathway for the hydroxylated metabolites, although glucuronidation is often the more predominant route for phenolic compounds.

| Proposed Metabolite | Metabolic Reaction |

| 3-(2-hydroxyphenyl)quinazolin-4(3H)-one | O-demethylation |

| 3-(2-methoxyphenyl)-hydroxy-quinazolin-4(3H)-one | Hydroxylation |

| 3-(hydroxy-2-methoxyphenyl)quinazolin-4(3H)-one | Hydroxylation |

| Glucuronide conjugate of 3-(2-hydroxyphenyl)quinazolin-4(3H)-one | Glucuronidation |

Table 2: Proposed Major Metabolites of this compound. The formation of these metabolites is predicted based on common metabolic pathways for related structures.

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450 isoforms)

The oxidative metabolism of drugs is predominantly carried out by the Cytochrome P450 (CYP) family of enzymes. nih.gov The specific isoforms involved in the metabolism of a particular compound determine its potential for drug-drug interactions.

Based on the metabolism of other quinazoline-based drugs and compounds with methoxy-substituted aromatic rings, the following CYP isoforms are proposed to be involved in the metabolism of this compound:

CYP3A4: This is a major human drug-metabolizing enzyme, known to metabolize a wide variety of substrates, including many quinazoline (B50416) derivatives. wikipedia.org It is likely to be involved in the hydroxylation and O-demethylation of this compound.

CYP2D6: This isoform is also frequently involved in the metabolism of aromatic compounds.

CYP1A2: Known for metabolizing planar aromatic compounds, CYP1A2 could play a role in the hydroxylation of the quinazolinone ring. rsc.orgmdpi.com

CYP2C9 and CYP2C19: These enzymes are also known to participate in the metabolism of various drugs and could contribute to the biotransformation of this compound.

Metabolic Pathways and Proposed Metabolic Cascade

This proposed metabolic pathway provides a framework for understanding the likely biotransformation of this compound. However, definitive confirmation and elucidation of the specific metabolites and enzyme kinetics would require dedicated in vitro and in vivo experimental studies.

Applications of 3 2 Methoxyphenyl Quinazolin 4 3h One in Chemical Biology and Material Science

Use as Molecular Probes for Biological Target Validation

While direct studies detailing the use of 3-(2-methoxyphenyl)quinazolin-4(3H)-one specifically as a molecular probe are not prevalent, the broader class of quinazolinones is extensively used for this purpose. Derivatives of the quinazolinone scaffold are known to interact with various biological targets, including enzymes crucial for cell signaling and division. For instance, certain quinazolinone derivatives act as potent inhibitors of tyrosine kinases and tubulin polymerization, both of which are critical targets in cancer therapy. mdpi.comnih.govnih.gov

Molecular probes are essential tools for studying the function and behavior of such biological targets. Given the established bioactivity of the quinazolinone scaffold, this compound serves as a valuable chemical entity for probing ligand-receptor interactions. By systematically modifying its structure and observing the corresponding changes in biological activity, researchers can validate specific proteins as drug targets. The 2-methoxyphenyl substituent at the N-3 position provides a specific chemical handle that can influence the compound's steric and electronic properties, thereby affecting its binding affinity and selectivity for a given target. This makes it and its derivatives useful for structure-activity relationship (SAR) studies aimed at understanding and validating novel biological targets.

Incorporation into Conjugates and Hybrid Molecules for Research (e.g., Quinazolinone hybrids)

The N-3 position of the quinazolinone scaffold is a synthetically accessible and frequently modified site for creating hybrid molecules. nih.gov This strategy involves combining the quinazolinone core with other pharmacophores to generate novel compounds with potentially synergistic or multi-target activities. Research has shown that the nature of the substituent at the N-3 position plays a paramount role in the biological efficacy of these hybrids. mdpi.com

Several studies have successfully created quinazolinone hybrids with significant cytotoxic effects against cancer cell lines by making modifications at this position. nih.gov For example, quinazolinone-thiazole hybrids have been synthesized and evaluated for their anticancer effects. nih.gov In another instance, quinazolin-4-one/3-cyanopyridin-2-one hybrids were developed as dual inhibitors of key cancer-related enzymes, with the N-3 substituent being a critical determinant of their antiproliferative activity. mdpi.com

The compound this compound represents a foundational structure for the development of such conjugates. The 2-methoxyphenyl group can be retained for its specific interactions or replaced with other moieties to explore a wider chemical space. This approach allows researchers to fine-tune the pharmacological profile of the resulting hybrid molecules, aiming to enhance potency, improve selectivity, or overcome drug resistance.

Potential as Scaffolds for Novel Chemical Entities in Drug Discovery Research

The 4(3H)-quinazolinone framework is a highly valued scaffold for the discovery of new drugs. mdpi.comnih.govresearchgate.net Its derivatives have been synthesized and investigated for a wide array of medicinal applications. mdpi.comnih.govresearchgate.net The versatility of this scaffold is demonstrated by the range of biological activities reported for its analogues. The development of chemical libraries based on the 3-substituted quinazolinone core, including compounds like 3-(2-methoxyphenyl)-2-methylquinazolin-4(3H)-one, underscores its importance in screening for new bioactive agents. nih.gov

The substitution at the N-3 position with an aryl group, such as the 2-methoxyphenyl group, is a common feature in many biologically active quinazolinones. For example, derivatives of 3-(4-methoxyphenyl)quinazolin-4(3H)-one (a positional isomer) have been shown to possess significant analgesic and anti-inflammatory properties. nih.gov The broad applicability of the scaffold makes this compound a promising starting point for the design and synthesis of novel chemical entities in various therapeutic areas.

| Biological Activity of the 4(3H)-Quinazolinone Scaffold | Key Findings and Research Areas | References |

| Anticancer | Inhibition of tyrosine kinases and tubulin polymerization; induction of apoptosis and cell cycle arrest. | mdpi.comnih.govnih.govnih.gov |

| Anti-inflammatory | Derivatives have shown significant anti-inflammatory effects in preclinical models. | nih.gov |

| Analgesic | Certain N-3 substituted quinazolinones exhibit potent pain-relieving activity. | nih.gov |

| Antimicrobial | Broad-spectrum activity against various bacterial and fungal strains has been reported. | nih.gov |

| Antiviral | The scaffold is being explored for the development of agents against various viruses. | mdpi.comnih.govresearchgate.net |

| Antimalarial | Natural and synthetic quinazolinones have shown promise as antimalarial agents. | mdpi.comnih.govresearchgate.net |

Role in Luminescent Materials and Bioimaging